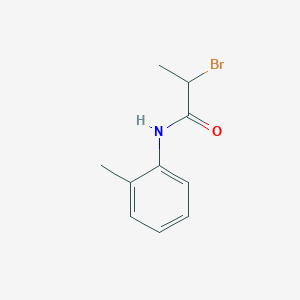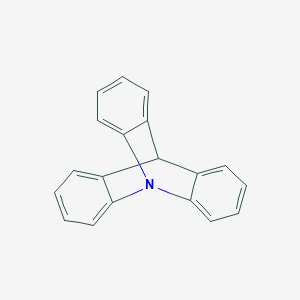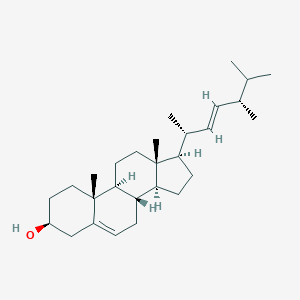
Crinosterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crinosterol is a natural steroidal compound that is found in a variety of plants, including soybeans, peanuts, and rice bran. It is a type of phytosterol, which is a plant-based compound that is structurally similar to cholesterol. Crinosterol has gained attention in recent years due to its potential health benefits, particularly in the area of cardiovascular health.
Wissenschaftliche Forschungsanwendungen
Identification in Mites
Crinosterol, identified in various species of mites, highlights the presence of unique sterol metabolisms in these arthropods. The compound's detection after mites were fed d(3)-methionine suggests interesting pathways in sterol biosynthesis, indicating crinosterol's role in the complex metabolic interactions within these organisms (Murakami et al., 2007).
Synthesis from Stigmasterol
An improved synthesis method for crinosterol and campesterol from stigmasterol has been demonstrated, utilizing Claisen rearrangement. This approach offers complete utilization of the starting steroid for producing 24alpha-methyl derivatives, providing insights into the versatile applications of crinosterol in chemical synthesis (Khripach et al., 2002).
Role in Alleviating Metal Stress in Plants
Studies reveal that 24-epibrassinolide, a brassinosteroid to which crinosterol is related, mitigates the harmful effects of Cr(VI) toxicity in plants. The application of this compound enhances growth and physiological attributes, modulates antioxidant responses, and improves the overall stress tolerance of plants, pointing towards crinosterol's potential in enhancing plant resilience against environmental stresses (Jan et al., 2020).
Pharmacological Potential in Marine Organisms
Crinoids, marine organisms from which crinosterol can be derived, exhibit significant pharmacological potential. Extracts from these organisms have shown notable antibacterial, anti-diabetic, anti-algal, and antioxidant activities. The presence of crinosterol in these extracts suggests its role in the bioactive properties of marine natural products (Raj et al., 2021).
Enhancement of Plant Growth and Stress Management
Brassinosteroids like crinosterol are highlighted for their role in plant growth and stress management. These compounds are crucial in modulating plant responses to various stresses, indicating their potential use in agriculture to improve crop resilience and productivity (Khripach et al., 2000).
Eigenschaften
CAS-Nummer |
17472-78-5 |
|---|---|
Produktname |
Crinosterol |
Molekularformel |
C28H46O |
Molekulargewicht |
398.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
InChI-Schlüssel |
OILXMJHPFNGGTO-SDMVIZLASA-N |
Isomerische SMILES |
C[C@H](/C=C/[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
melting_point |
150-151°C |
Andere CAS-Nummern |
474-67-9 |
Physikalische Beschreibung |
Solid |
Synonyme |
crinosterol delta25-crinosterol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








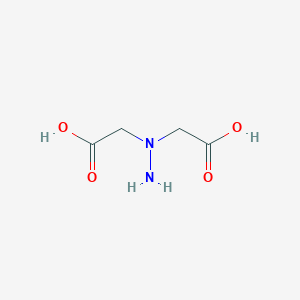
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)


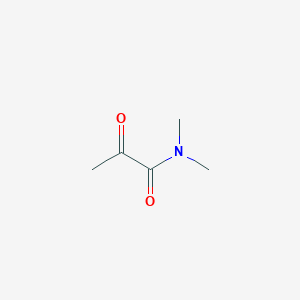
![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)

